molecular formula C8H6ClNO3S2 B3292573 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride CAS No. 878682-97-4

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Cat. No. B3292573
CAS RN: 878682-97-4
M. Wt: 263.7 g/mol
InChI Key: LHPLJRSBDAYNOT-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the empirical formula C8H6ClNO4S . It has a molecular weight of 247.66 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C(=O)Oc2cc(ccc12)S(Cl)(=O)=O . This indicates that the molecule contains a benzothiazole ring with a sulfonyl chloride group attached at the 6th position and a methyl group attached at the 3rd position .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Antitumor Activity

One of the significant applications of this compound is in the field of cancer research. It has been used in the synthesis of new compounds with potential antitumor activity. These new compounds have been tested against various human solid tumor cell lines and a leukemia cell line .

Antibacterial Agents

The derivatives of this compound have been proven to function as antibacterial agents . This makes it a valuable resource in the development of new drugs to combat bacterial infections.

Antifungal Agents

In addition to its antibacterial properties, this compound also serves as an antifungal agent . This broadens its application in the medical field, particularly in the treatment of various fungal infections.

Biological Inhibitors

This compound has been used in the synthesis of biological inhibitors . These inhibitors can be used in various biological research and drug development processes.

Chemotherapeutics

The compound has been used in the development of chemotherapeutic drugs . These drugs are used in the treatment of cancer, making this compound a crucial component in cancer research and treatment.

Bio-analytical Reagents

The compound has been used as a bio-analytical reagent . This means it can be used in various analytical procedures in biological research, such as in the detection and quantification of other substances.

Catalyst in Biginelli’s Reaction

The compound has been utilized in improving the yield of Biginelli’s reaction product . This reaction is a multi-component reaction that is used in organic chemistry to synthesize various types of heterocyclic compounds.

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests its potential use in various early-stage scientific research applications.

Safety and Hazards

The compound is classified as a combustible solid . It’s important to handle it with care to avoid potential hazards. More detailed safety information should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methyl-2-oxo-1,3-benzothiazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPLJRSBDAYNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878682-97-4
Record name 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 2
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 3
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 4
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 5
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 6
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

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